5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
Description
Chemical Identity and Nomenclature
Systematic IUPAC Name Analysis
The systematic IUPAC name 5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile follows a hierarchical nomenclature system that prioritizes functional groups and substituents. Breaking down the name:
- Parent structure : The base structure is pyrazine-2-carbonitrile , a six-membered aromatic ring containing two nitrogen atoms (pyrazine) with a cyano group (-CN) at position 2.
- Substituents :
- At position 5 of the pyrazine ring, an amino group (-NH-) is attached.
- This amino group connects to a pyrimidin-4-yl group, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
- The pyrimidine ring has a methyl(tetrahydro-2H-pyran-4-yl)amino substituent at position 6. This substituent consists of:
- A methyl group (-CH3) bonded to a nitrogen atom.
- A tetrahydro-2H-pyran-4-yl group, a six-membered oxygen-containing ring (pyran) with four hydrogen atoms, indicating saturation (tetrahydro).
The numbering follows IUPAC priority rules, where the cyano group in pyrazine-2-carbonitrile defines position 2, and subsequent substituents are numbered to minimize locants.
Common Synonyms and Database Identifiers
While this compound is primarily referred to by its systematic name, alternative designations and database identifiers include:
Synonyms are limited due to the compound’s specialized applications, though it may appear in proprietary contexts under internal codes (e.g., S13596263 ).
Structural Formula and Molecular Weight
The structural formula of this compound is represented as:
Molecular Formula : C₁₃H₁₆N₈O
Molecular Weight : 300.22 g/mol (calculated using atomic masses: C=12.01, H=1.01, N=14.01, O=16.00).
Structural Features:
Properties
Molecular Formula |
C15H17N7O |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
5-[[6-[methyl(oxan-4-yl)amino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C15H17N7O/c1-22(12-2-4-23-5-3-12)15-6-13(19-10-20-15)21-14-9-17-11(7-16)8-18-14/h6,8-10,12H,2-5H2,1H3,(H,18,19,20,21) |
InChI Key |
GJWWTQQTIHSTIW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOCC1)C2=NC=NC(=C2)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 5-(6-Chloropyrimidin-4-ylamino)pyrazine-2-carbonitrile : serves as the electrophilic aromatic substrate.
- 4-(Aminomethyl)tetrahydro-2H-pyran : nucleophilic amine source.
- Triethylamine : base to scavenge HCl formed during substitution.
- Acetonitrile (MeCN) : solvent for the reaction.
Reaction Conditions and Procedure
| Step | Description | Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Mix 5-(6-chloropyrimidin-4-ylamino)pyrazine-2-carbonitrile (20 mg, 0.086 mmol), 4-(aminomethyl)tetrahydropyran (18 mg, 0.17 mmol), and triethylamine (0.02 mL, 0.13 mmol) in MeCN (0.2 mL). | Heated at 145°C for 30 minutes using microwave irradiation. | Reaction proceeds with substitution of chlorine by amino group. |
| 2 | Cool reaction mixture and evaporate solvent. | Ambient temperature. | Crude product obtained. |
| 3 | Purify crude product by chromatography on silica gel using a solvent mixture of dichloromethane (89%), methanol (10%), and aqueous ammonia (1%). | Chromatographic elution. | Isolated product as yellow powder. Yield: 41%. |
Characterization
- 1H NMR (500 MHz, DMSO) : Signals consistent with tetrahydropyran protons, aromatic protons of pyrazine and pyrimidine rings, and amino protons.
- LCMS : Retention time 2.79 min; molecular ion peak at m/z 312 (MH+), confirming molecular weight.
Summary Table of Key Preparation Data
| Parameter | Details |
|---|---|
| Molecular Formula | C15H17N7O |
| Molecular Weight | 311.34 g/mol |
| Starting Materials | 5-(6-Chloropyrimidin-4-ylamino)pyrazine-2-carbonitrile, 4-(aminomethyl)tetrahydro-2H-pyran |
| Base | Triethylamine |
| Solvent | Acetonitrile |
| Temperature | 145°C (microwave irradiation) |
| Reaction Time | 30 minutes |
| Purification | Silica gel chromatography (DCM/MeOH/NH3) |
| Yield | 41% |
| Characterization Techniques | 1H NMR, LCMS |
Research Findings and Notes on Reaction Optimization
- Microwave irradiation significantly accelerates the nucleophilic substitution, reducing reaction time to 30 minutes compared to conventional heating methods.
- The use of triethylamine is essential to neutralize HCl generated, preventing side reactions and promoting higher yields.
- Purification using a solvent system containing aqueous ammonia helps in isolating the product with high purity by preventing protonation of amino groups.
- The yield of 41% is moderate and may be improved by optimizing stoichiometry, solvent volume, or reaction time.
- The compound’s structural complexity requires careful control of reaction conditions to avoid decomposition or side reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes .
Medicine
Its interactions with molecular targets can be exploited to develop new drugs for treating various diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues differ in substituents, heterocyclic cores, or functional groups, impacting physicochemical and pharmacological properties. Key examples include:
Spectral and Analytical Data
Key spectral characteristics of analogous compounds:
Biological Activity
The compound 5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile (CAS No. 1137475-38-7) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inhibition of specific molecular pathways. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Structure and Composition
- Molecular Formula : C15H17N7O
- Molecular Weight : 311.34 g/mol
- Chemical Name : this compound
- Synonyms : 2-Pyrazinecarbonitrile, 5-[[6-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]-4-pyrimidinyl]amino]-
The compound is noted for its role as an inhibitor of the activin-like kinase 5 (ALK5) , which is implicated in several pathological processes such as fibrosis and tumor progression. By inhibiting ALK5, the compound may disrupt signaling pathways that promote cancer cell proliferation and survival.
Research Findings
-
Inhibition of ALK5 :
- Studies have shown that compounds structurally similar to the target compound exhibit potent inhibition of ALK5 autophosphorylation with IC50 values in the low nanomolar range (e.g., 25 nM) .
- This inhibition correlates with reduced cellular activity in NIH3T3 cells, indicating potential for anti-cancer applications.
- Antitumor Efficacy :
Case Study 1: ALK5 Inhibition and Tumor Growth
A recent study focused on a series of pyrazole derivatives similar to our compound showed promising results in inhibiting ALK5. Among these derivatives, one specific compound demonstrated an IC50 value of 25 nM against ALK5 and effectively inhibited tumor growth in a CT26 xenograft model when administered at a dose of 30 mg/kg .
Case Study 2: Pharmacokinetics and Safety Profile
The pharmacokinetic profile of related compounds indicates favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy. Notably, compounds with similar structures exhibited minimal cardiotoxicity as measured by hERG channel inhibition, suggesting a safer profile for clinical use .
Table 1: Biological Activity Overview
| Activity Type | Measurement | Value |
|---|---|---|
| ALK5 Inhibition | IC50 | 25 nM |
| Tumor Growth Inhibition | Dose | 30 mg/kg |
| Cardiotoxicity (hERG) | Inhibition | Minimal |
Table 2: Structural Comparison with Similar Compounds
| Compound Name | Structure Type | ALK5 IC50 (nM) |
|---|---|---|
| Compound A | Pyrazole Derivative | 25 |
| Compound B | Pyrazole Derivative | 74.6 |
| Target Compound | Pyrazine-Cyanide | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
